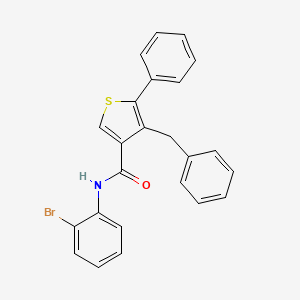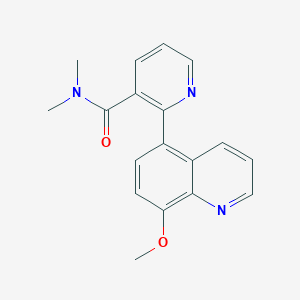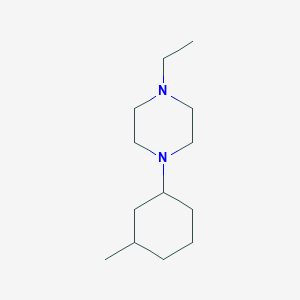
1-ethyl-4-(3-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-(3-methylcyclohexyl)piperazine, also known as MEPEP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has gained interest in the scientific community due to its potential therapeutic applications. MEPEP is a derivative of the well-known piperazine compound, 1-benzylpiperazine (BZP), which has been used as a recreational drug. However, MEPEP has shown promising results in scientific research, particularly in the field of neuroscience.
作用机制
1-ethyl-4-(3-methylcyclohexyl)piperazine acts on the serotonin and dopamine receptors by increasing the release of these neurotransmitters in the brain. This results in an increase in mood, motivation, and reward. 1-ethyl-4-(3-methylcyclohexyl)piperazine also has an effect on the norepinephrine and acetylcholine receptors, which are involved in regulating attention and memory. These properties make 1-ethyl-4-(3-methylcyclohexyl)piperazine a potential candidate for the treatment of cognitive disorders, such as Alzheimer's disease and ADHD.
Biochemical and Physiological Effects:
1-ethyl-4-(3-methylcyclohexyl)piperazine has been shown to have a variety of biochemical and physiological effects on the brain and body. It increases the release of serotonin, dopamine, norepinephrine, and acetylcholine, which can result in increased mood, motivation, attention, and memory. 1-ethyl-4-(3-methylcyclohexyl)piperazine also increases heart rate and blood pressure, which can have potential negative effects on the cardiovascular system.
实验室实验的优点和局限性
1-ethyl-4-(3-methylcyclohexyl)piperazine has several advantages for use in lab experiments. It is a well-studied compound that has been shown to have potential therapeutic applications. 1-ethyl-4-(3-methylcyclohexyl)piperazine is also relatively easy to synthesize and purify, which makes it more accessible for research purposes. However, 1-ethyl-4-(3-methylcyclohexyl)piperazine has limitations as well. It is a psychoactive drug that can have potential negative effects on the researchers handling it. 1-ethyl-4-(3-methylcyclohexyl)piperazine also has potential negative effects on the cardiovascular system, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 1-ethyl-4-(3-methylcyclohexyl)piperazine. One potential direction is the development of 1-ethyl-4-(3-methylcyclohexyl)piperazine derivatives that have increased selectivity for specific neurotransmitter receptors. This could lead to the development of more targeted therapies for neurological disorders. Another potential direction is the investigation of the long-term effects of 1-ethyl-4-(3-methylcyclohexyl)piperazine on the brain and body. This could provide valuable information on the safety and efficacy of 1-ethyl-4-(3-methylcyclohexyl)piperazine as a therapeutic agent. Finally, the investigation of the potential use of 1-ethyl-4-(3-methylcyclohexyl)piperazine in combination with other drugs for the treatment of neurological disorders could provide valuable insights into the mechanisms of action of these drugs.
合成方法
1-ethyl-4-(3-methylcyclohexyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-methylcyclohexanone with ethylamine, followed by the addition of piperazine. The resulting product is then purified through various techniques, such as crystallization and chromatography. The synthesis of 1-ethyl-4-(3-methylcyclohexyl)piperazine is a complex process that requires specialized equipment and expertise.
科学研究应用
1-ethyl-4-(3-methylcyclohexyl)piperazine has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have an affinity for the serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-ethyl-4-(3-methylcyclohexyl)piperazine has also been shown to have an effect on the dopamine receptors, which are involved in reward and motivation. These properties make 1-ethyl-4-(3-methylcyclohexyl)piperazine a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and addiction.
属性
IUPAC Name |
1-ethyl-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-14-7-9-15(10-8-14)13-6-4-5-12(2)11-13/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHSWNHFTBHSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)
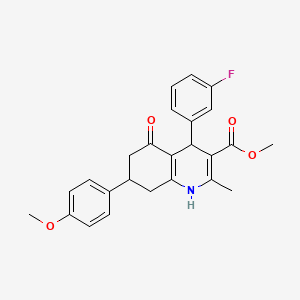
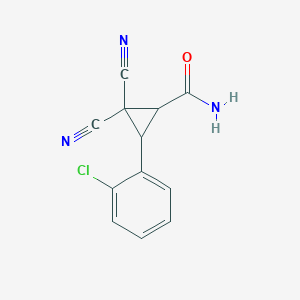
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
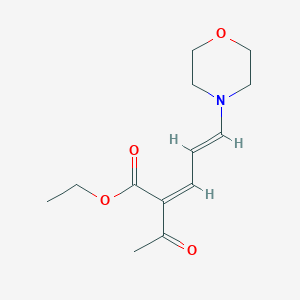
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
![4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5089871.png)
![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)

